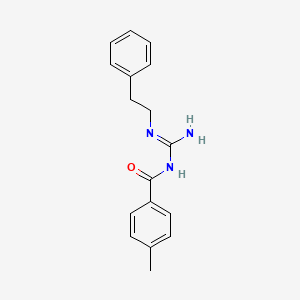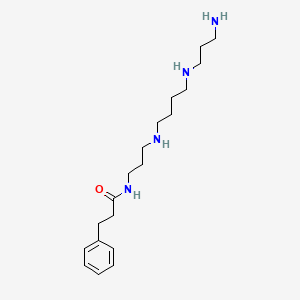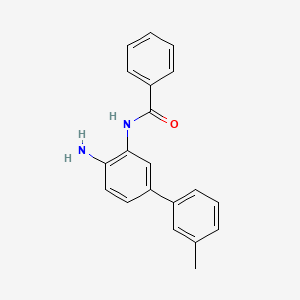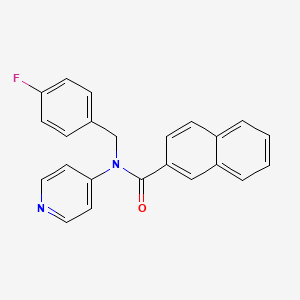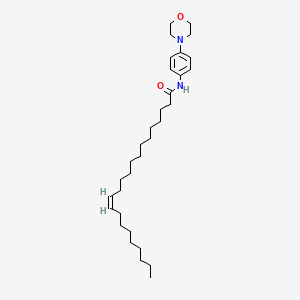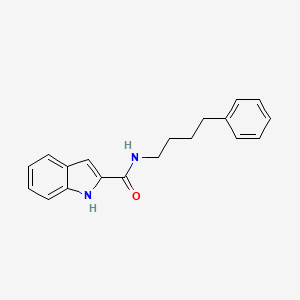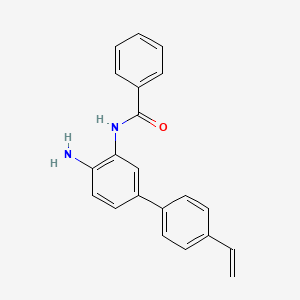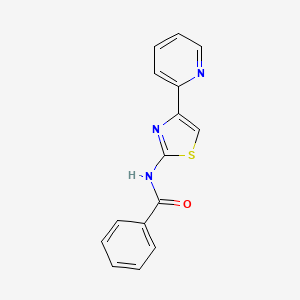
N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide typically involves the formation of the thiazole ring followed by the attachment of the pyridine and benzamide groups. One common method involves the cyclization of a thioamide with an α-haloketone to form the thiazole ring. The pyridine ring can be introduced through a nucleophilic substitution reaction, and the benzamide group can be attached via an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzamide can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide varies depending on its application:
Comparison with Similar Compounds
Similar Compounds
N-(Thiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.
4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)-pyrimidin-2-amine: A potent inhibitor of cyclin-dependent kinases with anticancer properties.
Uniqueness
N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide is unique due to its combination of a thiazole ring, pyridine ring, and benzamide group, which confer distinct biological activities and chemical reactivity. Its ability to act as both an antimicrobial and anticancer agent highlights its versatility and potential for therapeutic applications.
Properties
Molecular Formula |
C15H11N3OS |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H11N3OS/c19-14(11-6-2-1-3-7-11)18-15-17-13(10-20-15)12-8-4-5-9-16-12/h1-10H,(H,17,18,19) |
InChI Key |
NNBHDRDMPNNEKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


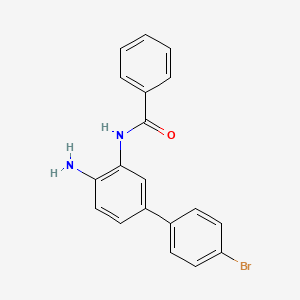
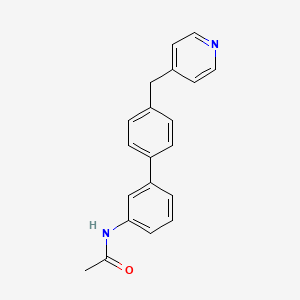
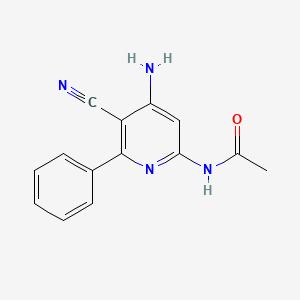
![N-(4-Ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10850993.png)
